Cas no 107474-79-3 ((+)-1-(9-Fluorenyl)ethyl Chloroformate)
(+)-1-(9-Fluorenyl)ethyl Chloroformate Chemical and Physical Properties
Names and Identifiers
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- Carbonochloridic acid,(1S)-1-(9H-fluoren-9-yl)ethyl ester
- (+)-1-(9-Fluorenyl)ethylchloroformate
- (+)-1-(9-Fluorenyl)ethyl chloroformate solution
- (+)-1-(9-FLUORENYL)ETHYL CHLOROFORMATE SOLUTION FOR CHIRAL DERIVATIZATION, ≥18 MM IN ACETONE
- (+)-FLEC solution
- (-)-1-(9-fluorenyl)ethyl chloroformate
- (+)-FLEC SOLUTION,50 MG IN 10 ML ACETONE
- (+)-1-(9-FLUORENYL)ETHYL CHLOROFORMATE, 18MMOL SOLUTION IN ACETONE
- (+)-1-(9-Fluorenyl)ethyl chloroforMate solution 18 MM in acetone, for chiral derivatization
- (-)-1-(9-FLUORENYL)ETHYL CHLOROFORMATE, 0.5W
- (-)-1-(9-FLUORENYL)ETHYL CHLOROFORMATE, 0.5W/V % SOLUTION IN ACETONE
- 1-(9H-fluoren-9-yl)ethyl carbonochloridate
- (+)-1-(9H-Fluoren-9-yl)ethyl carbonochloridate
- J-009108
- (-)-1-(9H-Fluoren-9-yl)ethyl carbonochloridate
- FT-0706990
- 105764-39-4
- 118609-65-7
- DTXSID00910337
- 1-(9-Fluorenyl)ethyl chloroformate
- starbld0002164
- Carbonochloridic acid, 1-(9H-fluoren-9-yl)ethyl ester, (+)-
- FT-0738928
- 154479-90-0
- 1-(9-fluorenyl)ethylchloroformate
- (+)-1-(9-FLUORENYL)ETHYL CHLOROFORMATE
- 107474-79-3
- FLEC
- J-001903
- SCHEMBL1876853
- (-)-1-(9-Fluorenyl)ethyl chloroformate solution - 18mM in acetone, for chiral derivatization
- DB-059639
- SFRVOKMRHPQYGE-UHFFFAOYSA-N
- DB-064045
- (+)-1-(9-Fluorenyl)ethyl Chloroformate
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- MDL: MFCD00043429
- Inchi: 1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3
- InChI Key: SFRVOKMRHPQYGE-UHFFFAOYSA-N
- SMILES: ClC(=O)OC(C)C1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 272.06049
- Monoisotopic Mass: 272.0604073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Not available
- Density: 0.79 g/mL at 25 °C
- Melting Point: 94°C
- Boiling Point: 56°C/760mmHg
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- Refractive Index: n20/D 1.359
- PSA: 26.3
- Vapor Pressure: 180 mmHg ( 20 °C)
- Color/Form: ≥18 mM in acetone
- Solubility: Not available
(+)-1-(9-Fluorenyl)ethyl Chloroformate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H318-H336
- Warning Statement: P210-P280-P304 + P340 + P312-P305 + P351 + P338 + P310-P403 + P235
- Hazardous Material transportation number:UN 1090 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-36-66-67
- Safety Instruction: 16-26
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:2-8°C
- Risk Phrases:11-36-66-67
- Safety Term:Hazard Codes F,XiRisk Statements 11-36-66-67Safety Statements 16-26RIDADR UN 1090 3/PG 2F 10-21HazardClass 8PackingGroup III
- Packing Group:III
(+)-1-(9-Fluorenyl)ethyl Chloroformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F647553-25mg |
(+)-1-(9-Fluorenyl)ethyl Chloroformate |
107474-79-3 | 25mg |
235.00 | 2021-08-12 | ||
| TRC | F647553-100mg |
(+)-1-(9-Fluorenyl)ethyl Chloroformate |
107474-79-3 | 100mg |
$ 1240.00 | 2022-06-04 | ||
| TRC | F647553-250mg |
(+)-1-(9-Fluorenyl)ethyl Chloroformate |
107474-79-3 | 250mg |
1570.00 | 2021-08-12 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F921140-1ml |
(+)-1-(9-Fluorenyl)ethyl chloroformate solution |
107474-79-3 | 18mM in acetone, for chiral derivatization | 1ml |
¥4,820.00 | 2022-01-11 | |
| TRC | F647553-10mg |
(+)-1-(9-Fluorenyl)ethyl Chloroformate |
107474-79-3 | 10mg |
$ 155.00 | 2022-06-04 | ||
| TRC | F647553-50mg |
(+)-1-(9-Fluorenyl)ethyl Chloroformate |
107474-79-3 | 50mg |
$ 720.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 335975-1ML |
(+)-1-(9-Fluorenyl)ethyl Chloroformate |
107474-79-3 | 1ml |
¥1827.76 | 2023-12-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 335975-10ML |
(+)-1-(9-Fluorenyl)ethyl Chloroformate |
107474-79-3 | 10ml |
¥9448.6 | 2023-12-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 23182-10ML-F |
(+)-1-(9-Fluorenyl)ethyl Chloroformate |
107474-79-3 | 10ml |
¥11930.96 | 2023-04-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 23182-10X1ML-F |
(+)-1-(9-Fluorenyl)ethyl Chloroformate |
107474-79-3 | 10.110x1ml |
¥13117.33 | 2023-04-26 |
(+)-1-(9-Fluorenyl)ethyl Chloroformate Suppliers
(+)-1-(9-Fluorenyl)ethyl Chloroformate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (+)-1-(9-Fluorenyl)ethyl Chloroformate
Introduction to (+)-1-(9-Fluorenyl)ethyl Chloroformate (CAS No. 107474-79-3)
(+)-1-(9-Fluorenyl)ethyl Chloroformate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 107474-79-3, this compound is recognized for its unique structural properties and potential applications in the synthesis of biologically active molecules. The presence of a fluorenyl group and a chloroformate moiety makes it a versatile intermediate in the development of novel therapeutic agents.
The fluorenyl moiety, characterized by its rigid aromatic structure, contributes to the stability and solubility of the compound, making it an attractive scaffold for drug design. This structural feature has been leveraged in recent studies to enhance the bioavailability and metabolic stability of small-molecule drugs. Additionally, the chloroformate functional group provides a reactive site for further chemical modifications, enabling the synthesis of complex derivatives with tailored pharmacological properties.
In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The enantiomer (+)-1-(9-Fluorenyl)ethyl Chloroformate is particularly noteworthy due to its optical purity and potential use in asymmetric synthesis. Researchers have explored its role in the preparation of enantiomerically pure drugs, which are often required to achieve optimal therapeutic effects while minimizing side reactions.
One of the most promising applications of (+)-1-(9-Fluorenyl)ethyl Chloroformate is in the field of protease inhibition. Proteases are enzymes that play crucial roles in various biological processes, and their inhibition is a key strategy in the treatment of numerous diseases, including cancer and inflammation. Studies have demonstrated that derivatives of this compound can effectively target specific proteases by incorporating modified fluorenyl or chloroformate groups that enhance binding affinity and selectivity.
The synthesis of (+)-1-(9-Fluorenyl)ethyl Chloroformate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and stereoselective transformations, have been employed to optimize the production process. These techniques not only improve efficiency but also allow for greater flexibility in modifying the molecular structure for specific applications.
Recent advancements in computational chemistry have further enhanced the understanding of (+)-1-(9-Fluorenyl)ethyl Chloroformate's reactivity and interactions. Molecular modeling studies have provided insights into how different substituents affect its binding affinity to biological targets, enabling researchers to design more effective drug candidates. These computational approaches complement experimental work by predicting potential structural modifications that could improve pharmacological properties.
The pharmaceutical industry has shown particular interest in (+)-1-(9-Fluorenyl)ethyl Chloroformate due to its potential as a building block for novel therapeutics. Its unique combination of structural features makes it suitable for diverse applications, from antiviral agents to anti-inflammatory drugs. As research continues to uncover new biological targets and mechanisms, the demand for high-quality intermediates like this compound is expected to grow.
In conclusion, (+)-1-(9-Fluorenyl)ethyl Chloroformate (CAS No. 107474-79-3) represents a significant advancement in pharmaceutical chemistry. Its structural versatility, reactivity, and potential applications make it a valuable tool for researchers developing new drugs. With ongoing studies exploring its role in protease inhibition and other therapeutic areas, this compound is poised to play a crucial role in future medical innovations.
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